molecular formula C9H7NO B1603922 Indolizine-1-carbaldehyde CAS No. 56671-64-8

Indolizine-1-carbaldehyde

Cat. No. B1603922
CAS RN: 56671-64-8
M. Wt: 145.16 g/mol
InChI Key: YOORKGMSHWFZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolizine is a nitrogen-containing heterocycle . It has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .


Synthesis Analysis

Many approaches for the synthesis of indolizines have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . An efficient strategy for the synthesis of indolizine-1-carboxylates through the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate has been described .


Molecular Structure Analysis

Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring .


Chemical Reactions Analysis

The synthesis of indolizines is based on classical methodologies such as Scholtz or Chichibabin reactions . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .

Scientific Research Applications

Synthesis of Bioactive Heterocycles

Indolizine derivatives are pivotal in the synthesis of bioactive heterocycles. These compounds are structurally and chemically isomeric with indoles and possess significant biological and optical properties . They serve as fundamental units in many biologically active compounds produced by nature, playing a crucial role in medicinal chemistry.

Green Chemistry Methods

The development of new green chemistry methods for the synthesis of indolizine derivatives is an active area of research. These methods aim to reduce the environmental impact of chemical synthesis and improve the efficiency of producing indolizine compounds .

Pharmaceutical Applications

Indolizine-1-carbaldehyde derivatives have shown potential in various pharmaceutical applications. They mimic the structure of peptides, bind reversibly to enzymes, and exhibit significant physiological and pharmacological activities. This includes promoting beneficial estrogen metabolism in humans, anticarcinogenic properties, inhibiting human prostate cancer cells, and free radical scavenging activities .

Anticancer Drug Discovery

A major focus of indolizine derivative research is in anticancer drug discovery. These compounds have been screened for their efficacy against various cancer types due to their ability to interfere with cancer cell proliferation and survival .

Antimicrobial and Anti-inflammatory Properties

Indolizine derivatives are also researched for their antimicrobial and anti-inflammatory properties. This makes them valuable in the development of new treatments for infections and inflammatory conditions .

Material Science Applications

In material science, indolizine derivatives are investigated for their suitability as dyes in dye-sensitized solar cells (DSSC) and organic light-emitting devices (OLEDs). Their photophysical properties make them attractive for these applications, contributing to the advancement of renewable energy technologies and display technologies .

Mechanism of Action

Target of Action

Indolizine-1-carbaldehyde, a derivative of the indolizine class of compounds, is a nitrogen-containing heterocycle Indolizine serves as a precursor for widespread indolizidine alkaloids , which are known to interact with various biological targets.

Mode of Action

Indolizine derivatives have been reported to exhibit a variety of potential biological activities . The interaction of these compounds with their targets often leads to changes at the molecular and cellular levels, which can result in various biological effects.

Biochemical Pathways

Indolizine derivatives are known to be involved in various biological activities . These activities suggest that indolizine derivatives may affect multiple biochemical pathways, leading to downstream effects that contribute to their overall biological activity.

Result of Action

Indolizine derivatives are known to exhibit a variety of potential biological activities . These activities suggest that the action of indolizine derivatives can result in various molecular and cellular effects.

Future Directions

The future directions in the field of indolizine research involve the development of novel approaches for the synthesis of indolizine and its derivatives . This includes the exploration of new synthetic strategies using radical species or radical intermediates .

properties

IUPAC Name

indolizine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOORKGMSHWFZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618586
Record name Indolizine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolizine-1-carbaldehyde

CAS RN

56671-64-8
Record name Indolizine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indolizine-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Indolizine-1-carbaldehyde
Reactant of Route 3
Indolizine-1-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Indolizine-1-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Indolizine-1-carbaldehyde
Reactant of Route 6
Indolizine-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.